molecular formula C19H22N2O3S B2660022 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034486-90-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2660022
CAS RN: 2034486-90-1
M. Wt: 358.46
InChI Key: YXKZRQJHNGDQQY-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on compounds containing furan, thiophene, and oxalamide groups has demonstrated their utility in organic synthesis and catalysis. For example, a study by Jin Zhang et al. (2017) highlights a photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, showcasing the potential of these compounds in constructing highly functionalized polyheterocyclic compounds through metal-free catalytic processes (Jin Zhang et al., 2017). This suggests that the furan and thiophene components in the target molecule could be leveraged in similar synthetic applications.

Photophysical Properties

The presence of furan and thiophene rings in molecules has been associated with interesting photophysical properties. Studies like the one on vibronic interaction and photophysics of chalcone derivatives indicate that such compounds exhibit strong phosphorescence emission, influenced by the solvent and temperature (P. Bangal et al., 1996). This highlights the potential use of the target compound in optoelectronic applications, where its photophysical properties could be tailored for specific functionalities.

Drug Design and Biological Activity

While excluding information related to drug use, dosage, and side effects as requested, it is worth noting that structural motifs similar to those in the target compound have been investigated for their potential in drug design and biological activity. For instance, cyclohexene derivatives have been explored for their binding to receptors, indicating the significance of such structures in medicinal chemistry (L. Radesca et al., 1991). Although this does not directly relate to the target compound, it suggests a potential avenue for exploring its biological applications.

Material Science

Compounds containing thiophene and furan units have also been investigated for their applications in materials science, particularly in the field of dye-sensitized solar cells (DSSCs). A study demonstrated that phenothiazine derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, suggesting that the structural components of the target molecule could be relevant in the development of new materials for solar energy conversion (Se Hun Kim et al., 2011).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(24-16)15-9-11-25-13-15/h4,6-7,9,11,13H,1-3,5,8,10,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKZRQJHNGDQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

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